5,7-dimethyl-N-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
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Overview
Description
5,7-dimethyl-N-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-N-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide can be achieved through various methods. One common approach involves the reaction of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with 2-phenylethylamine in the presence of a sulfonylating agent. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to enhance reaction rates and improve product yields .
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-N-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
5,7-dimethyl-N-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-dimethyl-N-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: A related compound with similar structural features but lacking the sulfonamide group.
2-phenylethylamine: A simple amine that is part of the structure of the target compound.
Sulfonamides: A class of compounds containing the sulfonamide functional group, known for their antimicrobial properties.
Uniqueness
The presence of both the triazolopyrimidine core and the sulfonamide group makes it a versatile compound for various scientific and industrial purposes .
Properties
IUPAC Name |
5,7-dimethyl-N-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-11-10-12(2)20-14(17-11)18-15(19-20)23(21,22)16-9-8-13-6-4-3-5-7-13/h3-7,10,16H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWXSCHHYDQUCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)S(=O)(=O)NCCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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